molecular formula C18H22BrN3O3 B11827704 Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B11827704
M. Wt: 408.3 g/mol
InChI Key: OATSQCPKQFFFPW-ZFWWWQNUSA-N
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Description

Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromophenyl group, an imidazole ring, and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the tert-butyl group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated imidazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S,4S)-2-(5-phenyl-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the bromine atom.

    Tert-butyl (2S,4S)-2-(5-(4-chlorophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate can significantly influence its reactivity and interactions with biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C18H22BrN3O3

Molecular Weight

408.3 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22BrN3O3/c1-18(2,3)25-17(24)22-10-13(23)8-15(22)16-20-9-14(21-16)11-4-6-12(19)7-5-11/h4-7,9,13,15,23H,8,10H2,1-3H3,(H,20,21)/t13-,15-/m0/s1

InChI Key

OATSQCPKQFFFPW-ZFWWWQNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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